molecular formula C12H13N3S B6580067 Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- CAS No. 88579-43-5

Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]-

Cat. No.: B6580067
CAS No.: 88579-43-5
M. Wt: 231.32 g/mol
InChI Key: HRWWLLDXKLCTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- is a heterocyclic aromatic organic compound. It features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a thioether linkage to a pyridine ring at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 3-pyridinylmethanethiol. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- involves its interaction with various molecular targets. For example, it may inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation. The thioether linkage allows the compound to interact with specific amino acid residues in the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- is unique due to its combination of a pyrimidine ring with a thioether-linked pyridine ring. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,6-dimethyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWWLLDXKLCTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403923
Record name Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88579-43-5
Record name Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.